molecular formula C15H10Cl2N2OS B2604817 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-16-1

4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2604817
CAS No.: 912759-16-1
M. Wt: 337.22
InChI Key: PUVGHLJWIGOROU-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . It’s a part of a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

Synthesis and Biological Evaluation

Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, showing selective cytotoxicity against tumorigenic cell lines. A derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibited significant in vivo tumor growth inhibition, highlighting the potential of such compounds in cancer therapy (Yoshida et al., 2005).

Anticancer Agents

Another study focused on the synthesis of indapamide derivatives, including compounds with a benzothiazole moiety, demonstrating proapoptotic activity against melanoma cell lines. Specifically, one compound showed considerable growth inhibition, indicating its potential as an anticancer agent (Yılmaz et al., 2015).

Antibacterial Studies

N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown promising antibacterial activities against a range of microorganisms. This suggests the compound's utility in developing new antibacterial agents (Obasi et al., 2017).

Structural Characterization

The structural characterization of novel benzothiazoles, including derivatives of the 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, has been performed. These studies provide insights into the molecular arrangement and potential interaction mechanisms relevant to their biological activities (Ćaleta et al., 2008).

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, a related class of compounds, has shown their potential as selective class III agents in cardiac electrophysiology. This points to the broader utility of benzothiazole derivatives in medical applications beyond their antimicrobial and anticancer properties (Morgan et al., 1990).

Properties

IUPAC Name

4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-6-11(17)7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVGHLJWIGOROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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